Cas no 1805765-89-2 (2-Bromo-3-(2-cyanoethyl)phenylacetic acid)

2-Bromo-3-(2-cyanoethyl)phenylacetic acid is a brominated phenylacetic acid derivative featuring a cyanoethyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, combining a reactive bromo group and a polar cyanoethyl moiety, facilitates selective functionalization in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular frameworks. The carboxylic acid group further enhances its utility as a precursor for esters, amides, or other derivatives. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, offering precise control over regioselectivity and molecular diversity. Its stability and well-defined reactivity profile make it a reliable choice for synthetic applications.
2-Bromo-3-(2-cyanoethyl)phenylacetic acid structure
1805765-89-2 structure
Product Name:2-Bromo-3-(2-cyanoethyl)phenylacetic acid
CAS No:1805765-89-2
MF:C11H10BrNO2
MW:268.106602191925
CID:4970776
Update Time:2025-10-20

2-Bromo-3-(2-cyanoethyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(2-cyanoethyl)phenylacetic acid
    • Inchi: 1S/C11H10BrNO2/c12-11-8(5-2-6-13)3-1-4-9(11)7-10(14)15/h1,3-4H,2,5,7H2,(H,14,15)
    • InChI Key: JUEYBBIOEDXVMI-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1CCC#N)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 271
  • XLogP3: 2
  • Topological Polar Surface Area: 61.1

2-Bromo-3-(2-cyanoethyl)phenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013025289-250mg
2-Bromo-3-(2-cyanoethyl)phenylacetic acid
1805765-89-2 97%
250mg
480.00 USD 2021-06-24
Alichem
A013025289-500mg
2-Bromo-3-(2-cyanoethyl)phenylacetic acid
1805765-89-2 97%
500mg
798.70 USD 2021-06-24
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2-Bromo-3-(2-cyanoethyl)phenylacetic acid
1805765-89-2 97%
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Additional information on 2-Bromo-3-(2-cyanoethyl)phenylacetic acid

Comprehensive Overview of 2-Bromo-3-(2-cyanoethyl)phenylacetic acid (CAS No. 1805765-89-2): Properties, Applications, and Industry Insights

2-Bromo-3-(2-cyanoethyl)phenylacetic acid (CAS No. 1805765-89-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated phenylacetic acid derivative, characterized by a cyanoethyl substituent, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H10BrNO2, combines a phenylacetic acid backbone with strategic functional groups that enable diverse chemical transformations.

The compound's bromo and cyano moieties make it particularly valuable for cross-coupling reactions, a topic frequently searched by synthetic chemists exploring palladium-catalyzed reactions or Suzuki-Miyaura coupling applications. Recent literature highlights its role in constructing complex heterocycles, addressing the growing demand for small molecule drug discovery scaffolds. Researchers investigating structure-activity relationships (SAR) often utilize such brominated intermediates to systematically modify lead compounds.

From a physicochemical perspective, 2-Bromo-3-(2-cyanoethyl)phenylacetic acid typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. This property profile aligns with current industry preferences for drug-like compounds that balance lipophilicity and polarity, a frequent search topic in medicinal chemistry forums. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy, techniques widely discussed in online chemistry communities.

The compound's stability under various pH conditions makes it suitable for multi-step synthesis workflows, a key consideration for process chemists optimizing scale-up protocols. Recent patent analyses reveal its incorporation in routes toward bioactive molecules targeting metabolic disorders, reflecting the pharmaceutical industry's focus on diabetes and obesity therapeutics. Such applications resonate with trending searches about next-generation therapeutic agents.

Quality control protocols for CAS 1805765-89-2 emphasize the importance of monitoring residual solvents and heavy metals, addressing regulatory concerns frequently queried in GMP synthesis discussions. The compound's electron-withdrawing groups influence its reactivity pattern, making it a subject of computational chemistry studies investigating molecular orbital interactions - a hot topic in AI-assisted drug design platforms.

Environmental considerations in handling 2-Bromo-3-(2-cyanoethyl)phenylacetic acid follow standard laboratory safety protocols, with particular attention to its biodegradability profile - a growing concern among researchers searching for green chemistry alternatives. The compound's shelf life and storage conditions (typically 2-8°C under inert atmosphere) are frequently addressed in chemical procurement forums, reflecting practical industry concerns.

Emerging applications in material science explore its potential as a building block for functional polymers, connecting to searches about organic electronic materials. The cyanoethyl group's dipole moment contributes to interesting electronic properties, making derivatives valuable for optoelectronic device research. This interdisciplinary potential increases its relevance across multiple high-tech industries.

Market analysts note steady demand growth for brominated aromatic compounds like CAS 1805765-89-2, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. The compound's price fluctuations and supply chain dynamics are monitored through specialty chemical market reports, another area of frequent professional inquiry. Synthetic accessibility from commercially available precursors enhances its appeal for library synthesis projects.

Advanced purification techniques for 2-Bromo-3-(2-cyanoethyl)phenylacetic acid, including preparative HPLC and recrystallization methods, generate significant discussion in process chemistry circles. The compound's chromatographic behavior serves as a case study for optimizing reverse-phase separations, a common challenge addressed in chromatography forums. These technical aspects contribute to its educational value in analytical method development training.

Future research directions may explore its enantiomeric forms, connecting to popular searches about chiral synthesis and asymmetric catalysis. The compound's potential in bioconjugation chemistry also warrants investigation, particularly for developing targeted drug delivery systems. Such prospects ensure continued academic and industrial interest in this structurally intriguing molecule.

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